

An In-depth Technical Guide to Methyl 2-Ethenylbenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-ethenylbenzoate

Cat. No.: B1626719

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Methyl 2-ethenylbenzoate** (also known as Methyl 2-vinylbenzoate), a versatile organic compound with significant potential in synthetic chemistry and materials science. This document delves into the core aspects of this molecule, including its chemical identity, synthesis, physicochemical properties, and spectroscopic characterization. Furthermore, it explores its current and potential applications, with a particular focus on its utility as a reactive monomer and a building block in the synthesis of complex organic scaffolds relevant to drug discovery and development. The content is structured to provide both foundational knowledge and practical insights for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction and Chemical Identity

Methyl 2-ethenylbenzoate is an aromatic ester distinguished by the presence of a vinyl group at the ortho position relative to the methyl ester functionality. This unique structural arrangement of a conjugated system directly attached to the benzene ring imparts specific reactivity, making it a valuable synthon in a variety of organic transformations.

Chemical Structure:

Figure 1: Chemical structure of **Methyl 2-ethenylbenzoate**.

Key Identifiers:

Identifier	Value
CAS Number	27326-44-9 [1]
Molecular Formula	C ₁₀ H ₁₀ O ₂
Molecular Weight	162.19 g/mol
IUPAC Name	methyl 2-ethenylbenzoate
Synonyms	Methyl 2-vinylbenzoate, Benzoic acid, 2-ethenyl-, methyl ester

Synthesis of Methyl 2-Ethenylbenzoate

The synthesis of **Methyl 2-ethenylbenzoate** can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. A common and effective approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, which allows for the direct introduction of the vinyl group.

Palladium-Catalyzed Cross-Coupling Approach

A robust method for the synthesis of **Methyl 2-ethenylbenzoate** involves the Suzuki coupling of a vinylboronic acid derivative with methyl 2-bromobenzoate. This approach offers high yields and good functional group tolerance.

Reaction Scheme:

Figure 2: General workflow for the synthesis of **Methyl 2-ethenylbenzoate** via Suzuki coupling.

Experimental Protocol (Illustrative):

- Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-bromobenzoate (1.0 eq), vinylboronic acid pinacol ester (1.2 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

- Reagent Addition: Add a 2M aqueous solution of a base, for example, potassium carbonate (3.0 eq), and a solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
- Reaction Execution: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
- Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure **Methyl 2-ethenylbenzoate**.

Causality of Experimental Choices:

- Catalyst: Palladium(0) catalysts, like tetrakis(triphenylphosphine)palladium(0), are highly effective in facilitating the transmetalation and reductive elimination steps of the Suzuki coupling cycle.
- Base: The base is crucial for the activation of the boronic acid derivative, forming a more nucleophilic boronate species that readily undergoes transmetalation with the palladium complex.
- Solvent System: A biphasic solvent system, such as toluene and water, is often employed to dissolve both the organic-soluble reactants and the inorganic base.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of **Methyl 2-ethenylbenzoate** is essential for its application in research and development.

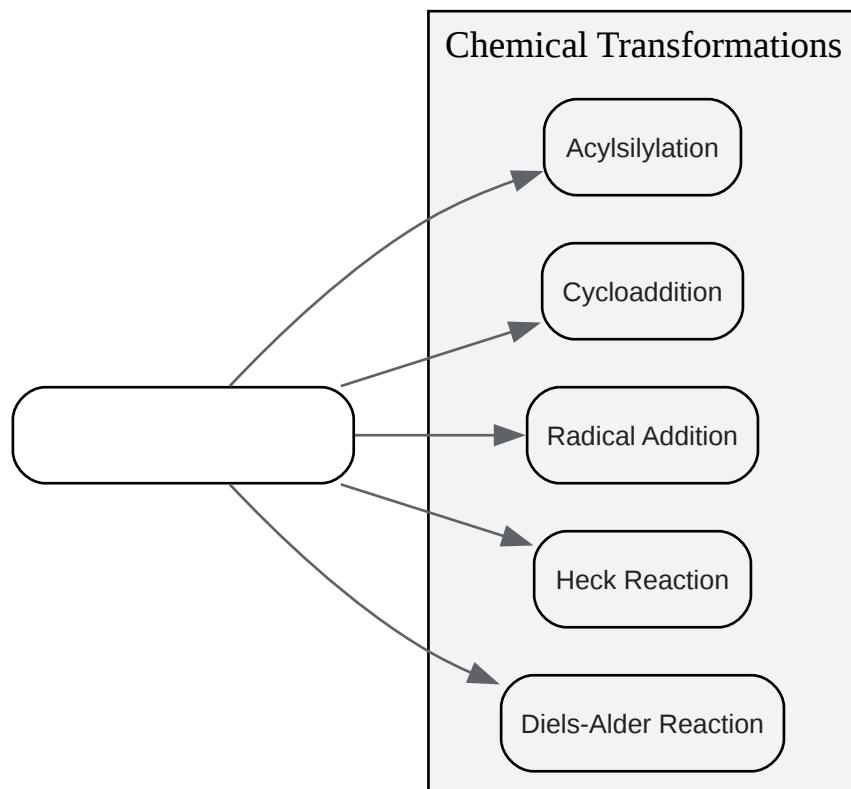
Physicochemical Data Summary:

Property	Value	Source
Physical State	Yellow oil	[2]
Boiling Point	Data not readily available	[3]
Density	Data not readily available	[3]
Refractive Index	Data not readily available	[3]
Solubility	Miscible with organic solvents, poorly soluble in water.	Inferred from structure

Spectroscopic Characterization:

The structural features of **Methyl 2-ethenylbenzoate** can be unequivocally confirmed by a combination of spectroscopic techniques.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (typically in the range of 5.0-7.0 ppm) with distinct coupling patterns (dd, d), aromatic protons (7.0-8.0 ppm), and the methyl ester protons (a singlet around 3.9 ppm).
- ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester (around 167 ppm), aromatic carbons (125-140 ppm), vinyl carbons (115-140 ppm), and the methyl carbon of the ester (around 52 ppm).
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester (around 1720 cm⁻¹), C=C stretching of the vinyl group and aromatic ring (1600-1640 cm⁻¹), and C-O stretching of the ester (1100-1300 cm⁻¹).
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 162, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group.


Applications in Research and Development

The dual reactivity of the vinyl group and the ester functionality, coupled with the steric influence of their ortho-relationship, makes **Methyl 2-ethenylbenzoate** a valuable building block in organic synthesis and a promising monomer in polymer chemistry.

Role in Organic Synthesis

The vinyl group of **Methyl 2-ethenylbenzoate** can participate in a wide array of chemical transformations, including:

- Diels-Alder Reactions: Acting as a dienophile, it can react with dienes to form complex cyclic structures, which are common motifs in natural products and pharmaceutical agents.
- Heck Reactions: The vinyl group can be further functionalized through palladium-catalyzed coupling with aryl or vinyl halides.
- Radical Additions: The electron-deficient nature of the conjugated system makes it susceptible to radical addition reactions.^[4]
- Cycloaddition Reactions: It can undergo various cycloaddition reactions to construct diverse heterocyclic and carbocyclic frameworks.^[5]
- Acylsilylation Reactions: Copper-catalyzed acylsilylation of the vinyl group provides access to β -silyl ketones.^[6]^[7]^[8]

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-(methylamino)benzoate(85-91-6) ^{13}C NMR spectrum [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Human Metabolome Database: ^1H NMR Spectrum (1D, 400 MHz, D₂O, predicted) (HMDB0033968) [hmdb.ca]
- 5. VINYL BENZOATE(769-78-8) ^1H NMR spectrum [chemicalbook.com]
- 6. メチル-2-安息香酸メチル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. infrared spectrum of methyl 2-hydroxybenzoate C₈H₈O₃ prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Methyl 2-benzoylbenzoate(606-28-0) ^1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 2-Ethenylbenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1626719#methyl-2-ethenylbenzoate-cas-number\]](https://www.benchchem.com/product/b1626719#methyl-2-ethenylbenzoate-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com